molecular formula C17H21N3O5 B055263 Benzoylalanyl-glycyl-proline CAS No. 113384-94-4

Benzoylalanyl-glycyl-proline

Cat. No. B055263
M. Wt: 347.4 g/mol
InChI Key: NXZCTGNKKMVOBS-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylalanyl-glycyl-proline (Bz-Gly-Pro) is a tripeptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

Benzoylalanyl-glycyl-proline is thought to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, Benzoylalanyl-glycyl-proline has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Benzoylalanyl-glycyl-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.

Biochemical And Physiological Effects

Benzoylalanyl-glycyl-proline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Benzoylalanyl-glycyl-proline has also been shown to have anti-oxidant effects by increasing the activity of antioxidant enzymes and reducing oxidative stress. Additionally, Benzoylalanyl-glycyl-proline has been shown to promote wound healing by increasing collagen synthesis and fibroblast proliferation.

Advantages And Limitations For Lab Experiments

Benzoylalanyl-glycyl-proline has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. Benzoylalanyl-glycyl-proline is also relatively inexpensive compared to other peptides. However, Benzoylalanyl-glycyl-proline has some limitations for lab experiments. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, Benzoylalanyl-glycyl-proline can be prone to aggregation, which can affect its biological activity.

Future Directions

There are several future directions for the study of Benzoylalanyl-glycyl-proline. One area of research is the development of Benzoylalanyl-glycyl-proline analogs with improved biological activity and stability. Additionally, the potential use of Benzoylalanyl-glycyl-proline in the treatment of Alzheimer's disease and other neurodegenerative diseases is an area of interest. Further research is also needed to fully understand the mechanism of action of Benzoylalanyl-glycyl-proline and its potential applications in drug development.

Synthesis Methods

Benzoylalanyl-glycyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the sequential addition of amino acids to a solid support. Benzoylalanyl-glycyl-proline can also be synthesized using SPPS by coupling Bz-Gly to a resin and then coupling Pro to the N-terminus of the peptide. Alternatively, Benzoylalanyl-glycyl-proline can be synthesized using SPPS by coupling Pro to a resin and then coupling Bz-Gly to the C-terminus of the peptide. Solution-phase peptide synthesis can also be used to synthesize Benzoylalanyl-glycyl-proline by coupling Bz-Gly to Pro in solution.

Scientific Research Applications

Benzoylalanyl-glycyl-proline has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Benzoylalanyl-glycyl-proline has also been studied for its potential role in wound healing, as it has been shown to promote collagen synthesis and fibroblast proliferation. Additionally, Benzoylalanyl-glycyl-proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

CAS RN

113384-94-4

Product Name

Benzoylalanyl-glycyl-proline

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1

InChI Key

NXZCTGNKKMVOBS-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2

SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2

Other CAS RN

113384-94-4

sequence

AGP

synonyms

BAGP
benzoyl-Ala-Gly-Pro
benzoylalanyl-glycyl-proline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.